2-Propoxyethylamine hydrochloride

Description

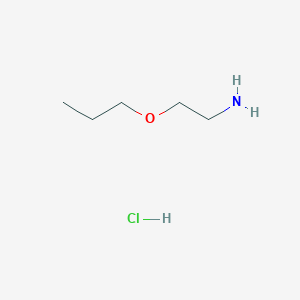

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNCQPYVYLMJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221043-83-0 | |

| Record name | 2-propoxyethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propoxyethylamine Hydrochloride

Direct Amination Approaches

Direct amination strategies focus on the introduction of the amino group to a propoxyethyl moiety in a single key step. These methods are often favored for their efficiency in forming the crucial carbon-nitrogen bond.

Nucleophilic Substitution Reactions Involving Propoxyethyl Moieties

A prevalent method for synthesizing 2-propoxyethylamine (B1360188) is through a nucleophilic substitution reaction. This approach utilizes a precursor containing a propoxyethyl group and a suitable leaving group, which is then reacted with an amine source.

Alkylation Reactions of Amines with Halogenated Ether Precursors

The most common variation of this method is the alkylation of an amine with a halogenated ether, specifically 2-chloroethyl propyl ether. In this S_N2 reaction, ammonia (B1221849) acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon atom bonded to the chlorine in 2-chloroethyl propyl ether. youtube.comchemguide.co.uk This attack results in the displacement of the chloride ion and the formation of a 2-propoxyethylammonium chloride salt. chemguide.co.uk

The reaction proceeds in two main stages. First, the nucleophilic attack by ammonia on the halogenoalkane (2-chloroethyl propyl ether) forms the salt. chemguide.co.uk Subsequently, a reversible acid-base reaction occurs where another ammonia molecule can deprotonate the 2-propoxyethylammonium ion to yield the free primary amine, 2-propoxyethylamine, and an ammonium (B1175870) ion. youtube.comchemguide.co.uk

A significant challenge in this reaction is the potential for multiple substitutions. The product, 2-propoxyethylamine, is itself a nucleophile and can react with another molecule of 2-chloroethyl propyl ether to form a secondary amine, and this process can continue to form tertiary amines and even quaternary ammonium salts. chemguide.co.ukmasterorganicchemistry.com

Optimization of Reaction Conditions and Solvent Effects in Amine Alkylation

To favor the formation of the desired primary amine and minimize over-alkylation, specific reaction conditions must be optimized. A key strategy is to use a large excess of the aminating agent, such as a concentrated solution of ammonia in ethanol (B145695). chemguide.co.uk The high concentration of ammonia increases the probability of a 2-chloroethyl propyl ether molecule reacting with ammonia rather than with the product amine, thereby maximizing the yield of the primary amine. chemguide.co.uk

The reaction is typically conducted under heat in a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk The choice of solvent can also influence the reaction; ethanol is commonly used for reactions between halogenoalkanes and ammonia. The temperature must be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting unwanted side reactions.

Alternative Synthetic Routes to the 2-Propoxyethylamine Scaffold

While the alkylation of ammonia is a primary route, other strategies can be employed to synthesize the 2-propoxyethylamine structure. One potential alternative is the direct amination of 2-propoxyethanol. This method is considered an attractive pathway as its only byproduct is water. google.com Such reactions often require specific catalysts, such as those based on palladium, and may necessitate high temperatures or pressures to proceed efficiently. google.com Another advanced strategy involves the stereospecific amination of organoboron compounds, such as alkylboronic esters, which could potentially be adapted for this synthesis. nih.gov

Precursor Synthesis and Functionalization Strategies for 2-Propoxyethylamine Hydrochloride

Preparation of Key Intermediates such as Chloroethyl Propyl Ether

Chloroethyl propyl ether is a crucial intermediate for the synthesis of 2-propoxyethylamine via nucleophilic substitution. google.com It is typically synthesized from 2-n-propoxyethanol through a chlorination reaction. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂). google.comgoogle.com

The synthesis involves mixing 2-n-propoxyethanol with a catalyst and then adding thionyl chloride, often dropwise, to control the exothermic reaction and the release of sulfur dioxide and hydrogen chloride gas. google.comgoogle.com The reaction temperature is carefully maintained, for instance, between 25 +/-5 °C, to ensure safety and high yield. google.com After the addition of thionyl chloride is complete, the mixture is typically heated to drive the reaction to completion. google.comgoogle.com

Various catalysts can be employed to improve the efficiency of this chlorination. One patented method utilizes a compound containing an alkylaminopyridine group, such as 4-dimethylaminopyridine. google.com Another approach uses a combination of pyridine (B92270) and N,N-dimethylformamide (DMF) or dimethylamine (B145610) hydrochloride as a synergistic catalyst system. google.com These catalysts facilitate the reaction, leading to high purity and yield of the final product. Modern methods focus on minimizing waste by, for example, using solid alkali to neutralize and decompose excess thionyl chloride directly in the reaction mixture, thus avoiding the generation of large amounts of aqueous waste. google.comgoogle.com

The table below summarizes reaction parameters from a patented synthesis method for 2-chloroethyl propyl ether.

| Parameter | Value / Condition | Source |

| Starting Material | 2-n-propoxyethanol | google.com |

| Chlorinating Agent | Thionyl chloride | google.com |

| Catalyst | 4-dimethylaminopyridine | google.com |

| Molar Ratio (Starting Material:Thionyl Chloride) | 1 : 1.05-1.1 | google.com |

| Reaction Temperature (during addition) | 20-50 °C | google.com |

| Purity of Product | > 99.5% | google.com |

| Yield | > 98.8% | google.com |

Once 2-propoxyethylamine is synthesized, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction where the basic amine is treated with hydrochloric acid (HCl). The reaction results in the protonation of the amino group, forming the stable and often crystalline this compound salt, which can be easily isolated and purified.

Derivatization from Propylamine (B44156) or Propanolamine (B44665) Precursors

The synthesis of this compound from propylamine or propanolamine precursors involves multi-step pathways that transform the initial functional groups into the desired ether-amine structure. While direct, single-pot conversions are not commonly documented, logical and established synthetic routes can be designed starting from these readily available precursors. A plausible and efficient route commences with a propanolamine, specifically 2-aminoethanol (a synonym for ethanolamine), which contains the core ethylamine (B1201723) backbone.

This derivatization can be conceptualized as a sequence of protection, etherification, deprotection, and salt formation.

Amine Protection: The primary amine of 2-aminoethanol is first protected to prevent it from reacting in the subsequent etherification step. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group, which forms a stable carbamate.

Etherification (Williamson Ether Synthesis): The hydroxyl group of the N-protected 2-aminoethanol is then converted into an alkoxide by a strong base, such as sodium hydride (NaH). This alkoxide acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane) in a classic Williamson ether synthesis. This SN2 reaction forms the characteristic propyl ether linkage. masterorganicchemistry.comwikipedia.orgchemistrytalk.org The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and minimize side reactions like elimination. masterorganicchemistry.comchemistrytalk.org

Deprotection and Salt Formation: The Boc-protecting group is subsequently removed under acidic conditions. By using hydrochloric acid (HCl) for this step, the newly liberated primary amine is simultaneously protonated to form the final this compound salt.

This sequence represents a standard, high-yielding method for preparing ether-amines from amino alcohol precursors.

Table 1: Plausible Synthetic Route from 2-Aminoethanol

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Base (e.g., Triethylamine) | N-Boc-2-aminoethanol | Prevent N-alkylation during ether synthesis. |

| 2 | Williamson Ether Synthesis | Sodium Hydride (NaH), 1-Bromopropane | N-Boc-2-propoxyethylamine | Forms the C-O-C ether linkage. |

| 3 | Deprotection / Salt Formation | Hydrochloric Acid (HCl) in a solvent like Dioxane or Ether | This compound | Removes Boc group and forms the final hydrochloride salt. |

Methodological Advancements in this compound Synthesis

Recent progress in organic synthesis has focused on developing more efficient, sustainable, and atom-economical methods. For a molecule like 2-Propoxyethylamine, these advancements center on novel catalytic strategies for creating the crucial C-N and C-O bonds and the adoption of green chemistry principles.

Catalytic Strategies for C-N Bond Formation in Alkoxyamines

The formation of the carbon-nitrogen bond is a cornerstone of amine synthesis. Modern catalytic methods offer significant advantages over classical stoichiometric reactions by reducing waste and often proceeding under milder conditions. Reductive amination stands out as a powerful technique for this transformation. wikipedia.org

Reductive Amination: This method can construct the target molecule by reacting an aldehyde with an amine source, followed by reduction. To synthesize 2-Propoxyethylamine, one would start with 2-propoxyacetaldehyde (B13883488). This aldehyde is reacted with ammonia in the presence of a reducing agent to form the primary amine. wikipedia.orgnih.govnih.gov

Key advancements in this area involve the catalyst system:

Homogeneous Catalysis: Transition metal complexes, for instance, those based on iridium or ruthenium, can catalyze the reaction with high efficiency. organic-chemistry.org

Heterogeneous Catalysis: Catalysts based on abundant metals like cobalt or iron supported on materials such as N-doped SiC offer benefits of easy separation and reusability, which is advantageous for industrial-scale production. nih.govnih.gov These systems can utilize molecular hydrogen (H₂) as the ultimate clean reductant. nih.gov

A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), can be used, which is selective for the intermediate iminium ion over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol. youtube.com

Table 2: Comparison of Catalytic Reductive Amination Systems

| Catalyst System | Nitrogen Source | Reductant | Typical Conditions | Advantages |

|---|---|---|---|---|

| In situ-generated Cobalt nanoparticles | Aqueous Ammonia | H₂ gas | 80 °C, 1-10 bar | High selectivity, mild conditions, ligand-free. nih.govorganic-chemistry.org |

| Iron on N-doped SiC support | Aqueous Ammonia | H₂ gas | Elevated temperature and pressure | Reusable, based on earth-abundant metal. nih.gov |

| Cp*Ir complexes | Ammonium formate (B1220265) | Ammonium formate (transfer hydrogenation) | Moderate temperature | Acts as both nitrogen and hydrogen source. organic-chemistry.org |

Novel Reagent Systems and Green Chemistry Approaches in Ether-Amine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of ether-amines, this involves using safer solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.

Alternative Solvents: Traditional organic syntheses often use volatile and hazardous chlorinated solvents. A greener approach involves the use of alternative media. For instance, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are emerging as promising green solvents. They are non-volatile, often biodegradable, and can enhance reaction rates and selectivity.

Atom Economy: The Williamson ether synthesis, while effective, has a moderate atom economy as it produces a salt byproduct (e.g., NaBr). wikipedia.org Alternative strategies that improve atom economy are highly desirable. One such strategy is the catalytic N-alkylation of amines with alcohols via the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. In a hypothetical synthesis, this could involve reacting propanol (B110389) with 2-aminoethanol over a suitable transition-metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the second alcohol's amino group, with the borrowed hydrogen being returned in the final reduction step. The only byproduct of this process is water, making it highly atom-economical.

Table 3: Green Chemistry Approaches in Ether-Amine Synthesis

| Green Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Deep Eutectic Solvents (DESs), Water, or solvent-free conditions | Reduced toxicity, volatility, and environmental impact. |

| Atom Economy | Williamson Ether Synthesis (produces salt waste) | Catalytic coupling of two different alcohols (produces water) | Maximizes incorporation of reactant atoms into the final product, minimizes waste. |

| Use of Catalysis | Stoichiometric bases (e.g., NaH) and protecting groups | Heterogeneous metal catalysts (e.g., Fe, Co, Ni) | Reduces waste, allows for catalyst recycling, often milder reaction conditions. wikipedia.orgnih.gov |

Reaction Mechanisms of 2 Propoxyethylamine Hydrochloride and Its Chemical Transformations

Mechanistic Pathways of Amine-Based Nucleophilic Reactions

The primary amine group in 2-Propoxyethylamine (B1360188) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The general mechanism for a nucleophilic substitution reaction (S_N2) involves the attack of the amine on an electrophilic carbon center, leading to the displacement of a leaving group. libretexts.orgmsu.edu

Table 1: General Scheme of S_N2 Reaction involving 2-Propoxyethylamine

| Step | Description |

| 1 | The lone pair of the nitrogen atom on 2-Propoxyethylamine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (R-X). |

| 2 | A transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-halogen bond is partially broken. |

| 3 | The halide ion (X⁻) departs as the leaving group, and a new carbon-nitrogen bond is formed, resulting in a secondary amine. |

The direct alkylation of amines can, however, be challenging to control. The primary amine can be converted into a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylations, yielding tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu This lack of selectivity is a significant consideration in synthetic applications. msu.edumasterorganicchemistry.com To circumvent the issue of over-alkylation, methods like the Gabriel synthesis are often employed to produce primary amines with high purity. masterorganicchemistry.comorgoreview.comwikipedia.orgyoutube.comlibretexts.org

Role of the Hydrochloride Moiety in Reaction Dynamics and Selectivity

The hydrochloride salt of 2-Propoxyethylamine exists as a protonated ammonium salt (CH₃CH₂CH₂OCH₂CH₂NH₃⁺Cl⁻). In this form, the lone pair on the nitrogen atom is unavailable for nucleophilic attack, rendering the amine non-reactive as a nucleophile. smolecule.com For the amine to participate in nucleophilic reactions, it must first be neutralized to the free amine form, typically by treatment with a base. researchgate.net

The presence of the hydrochloride has a significant impact on reaction dynamics:

Protection of the Amine: The protonated form effectively protects the amine group from unwanted side reactions, particularly in complex molecules with multiple reactive sites.

Control of Reactivity: The need for a neutralization step allows for temporal control over the nucleophilicity of the amine. The reaction can be initiated at a specific point by the addition of a base.

Influence on Selectivity: In reactions where multiple amine groups are present, selective deprotonation can lead to preferential reaction at one site over another. While not directly applicable to 2-Propoxyethylamine itself, this principle is crucial in the synthesis of more complex polyamines.

The formation of amine hydrochloride salts is a common issue in industrial processes, such as the synthesis of isocyanates, where the by-product hydrogen chloride can react with the starting amine, leading to loss of material. orgoreview.com The solubility and stability of these salts can influence reaction conditions and work-up procedures. orgoreview.com

Cleavage and Rearrangement Mechanisms of the Propoxyethyl Group in Diverse Reaction Environments

The ether linkage in the propoxyethyl group is generally stable but can be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether and the stability of the potential carbocation intermediates. wikipedia.orgmasterorganicchemistry.com

For 2-Propoxyethylamine, the ether is a primary-secondary ether. In the presence of a strong acid, the ether oxygen is first protonated to form an oxonium ion, which is a better leaving group.

S_N2 Pathway: The halide nucleophile (e.g., I⁻ or Br⁻) will then attack the less sterically hindered carbon atom. In the case of the protonated propoxyethyl group, the attack would preferentially occur at the primary carbon of the ethyl group, leading to the formation of 1-propanol (B7761284) and a 2-haloethylamine derivative. libretexts.orgelectronicsandbooks.com

S_N1 Pathway: If conditions favor the formation of a carbocation, the C-O bond could break to form a secondary carbocation on the propyl group or a primary carbocation on the ethyl group. The secondary carbocation would be more stable. However, primary carbocations are generally unstable. Therefore, an S_N1 mechanism at the primary carbon is unlikely.

Rearrangement of the propoxyethyl group can occur if a carbocation is formed. pharmaguideline.comlibretexts.orgnumberanalytics.com For instance, if a secondary carbocation were to form on the propyl chain, a hydride shift could potentially lead to a more stable carbocation, although in this specific structure, significant stabilization gains are not immediately apparent. Such rearrangements complicate the product mixture. pharmaguideline.com

Table 2: Plausible Products from Acid-Catalyzed Cleavage of 2-Propoxyethylamine

| Reagents | Mechanism | Major Products | Minor/Possible Products |

| Excess HI/HBr | S_N2 | 1-Iodopropane (or 1-Bromopropane) and 2-Aminoethanol | 2-Iodoethylamine (or 2-Bromoethylamine) and 1-Propanol |

| Strong Acid (non-nucleophilic) | E1/S_N1 (less likely) | Propene, Ethanolamine | Rearranged alcohol/ether products |

Investigation of Competing Side Reactions and Byproduct Formation Mechanisms in Amine Syntheses

The synthesis of 2-Propoxyethylamine, like many amine syntheses, is susceptible to competing side reactions that can reduce the yield of the desired product and complicate purification.

A common route to primary amines is the reaction of an alkyl halide with ammonia (B1221849) or a primary amine. In the synthesis of 2-Propoxyethylamine from 2-chloroethyl propyl ether and ammonia, several side reactions can occur:

Over-alkylation: As mentioned in section 3.1, the primary amine product is nucleophilic and can react further with the alkylating agent (2-chloroethyl propyl ether) to form the secondary amine, bis(2-propoxyethyl)amine, and subsequently the tertiary amine and quaternary ammonium salt. msu.edu A patent for a related compound, N,N-di-n-propyl-2-propoxyethylamine, highlights the issue of di-substitution as a side reaction in N-alkylation. google.com

Elimination Reactions: The alkyl halide, 2-chloroethyl propyl ether, can undergo elimination in the presence of a base (ammonia or the product amine) to form propyl vinyl ether.

The Gabriel synthesis offers a cleaner route to primary amines by using phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.comorgoreview.comwikipedia.orgyoutube.comlibretexts.org The N-alkylation of potassium phthalimide with 2-chloroethyl propyl ether would be the first step. However, even this method is not without potential side reactions, such as elimination of the alkyl halide.

Table 3: Potential Byproducts in the Synthesis of 2-Propoxyethylamine

| Synthetic Route | Reactants | Desired Product | Potential Byproducts |

| Direct Alkylation | 2-Chloroethyl propyl ether, Ammonia | 2-Propoxyethylamine | Bis(2-propoxyethyl)amine, Tris(2-propoxyethyl)amine, Propyl vinyl ether |

| Gabriel Synthesis | Potassium phthalimide, 2-Chloroethyl propyl ether | N-(2-Propoxyethyl)phthalimide | Propyl vinyl ether |

Controlling reaction conditions such as temperature, stoichiometry of reactants, and the choice of solvent is critical to minimize these side reactions and maximize the yield of 2-Propoxyethylamine. google.com

Applications of 2 Propoxyethylamine Hydrochloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

In the field of chemistry, a building block is a molecule that serves as a fundamental unit in the assembly of larger, more intricate molecular structures. boronmolecular.comwikipedia.org These compounds possess reactive functional groups that allow for their incorporation into a target molecule through modular, bottom-up synthesis. wikipedia.org This approach provides precise control over the final structure of a compound. wikipedia.org

2-Propoxyethylamine (B1360188), typically used as its hydrochloride salt for stability and handling, is an exemplary building block. nih.gov It provides a reactive primary amine group and a stable propoxy ether moiety. This dual functionality allows chemists to introduce the "2-propoxyethyl" fragment into a variety of molecular scaffolds. The amine group can readily participate in common reactions such as N-alkylation and acylation, forming new carbon-nitrogen bonds, while the ether linkage remains intact, imparting specific physical and chemical properties to the final product. This strategic incorporation is fundamental in fields like medicinal chemistry and agrochemical development, where molecular properties must be finely tuned. boronmolecular.com A prime example of its use as a building block is in the synthesis of the herbicide Pretilachlor, where the entire 2-propoxyethyl amine structure is integrated into the final active molecule. google.comenvironmentclearance.nic.in

Table 1: Chemical Properties of 2-Propoxyethylamine Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 2-propoxyethanamine |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| CAS Number | 42185-03-5 |

| Canonical SMILES | CCCOCCN |

| InChIKey | HMWXCSCBUXKXSA-UHFFFAOYSA-N |

Application as an Auxiliary or Reagent in Stereoselective and Chemoselective Transformations

Beyond its role as a structural component, 2-propoxyethylamine functions as a key reagent in reactions requiring high levels of selectivity. Its application is particularly noted in transformations where controlling the site and extent of reaction is critical to achieving a high yield of the desired product while minimizing the formation of unwanted byproducts.

The synthesis of agrochemical intermediates provides a clear example of how 2-propoxyethylamine is used to enhance reaction outcomes. In the production of 2,6-diethyl-N-(2-propoxyethyl)aniline, a key intermediate for Pretilachlor, 2,6-diethylaniline (B152787) is reacted with a propoxyethylating agent. google.comenvironmentclearance.nic.in A significant challenge in this N-alkylation reaction is achieving high chemoselectivity for the mono-alkylated product over the di-alkylated byproduct, N,N-bis(2-propoxyethyl)-2′,6′-diethylaniline. google.com

Table 2: Selected Synthesis Methods for Pretilachlor Intermediate This table summarizes findings from different patented synthesis routes.

| Reactants | Catalyst/Conditions | Product | Reported Yield | Source |

| 2,6-diethylaniline, chloroethyl propyl ether | Acid binding agent (e.g., MgO), 170°C | 2,6-diethyl-N-(2-propoxyethyl)aniline | 94.2% | google.com |

| 2,6-diethylaniline, 1-propoxy-2-chloroethane | FeCl₂, reflux at 150°C for 15 hours | N-(2-propoxyethyl)-2′,6′-diethylaniline | 92.0% | google.com |

Influence on Reaction System Fluidity and Homogeneity

While the physical properties of reagents can influence the fluidity and homogeneity of a reaction mixture, specific data detailing the effects of 2-propoxyethylamine hydrochloride on these particular parameters are not extensively documented in the reviewed scientific literature. Generally, the choice of reagents and solvents is critical for ensuring that reactants are well-mixed, which can impact reaction rates and outcomes. However, a specific, documented role for this compound in modifying these physical system properties remains an area for further investigation.

Precursor in the Synthesis of Agrochemically Relevant Intermediates, exemplified by Pretilachlor Derivatives

The most significant and well-documented industrial application of 2-propoxyethylamine is as a direct precursor in the synthesis of the herbicide Pretilachlor. google.comgoogle.com Pretilachlor is a selective, pre-emergence herbicide used extensively in rice cultivation to control grassy weeds. environmentclearance.nic.in

N-Alkylation: 2,6-Diethylaniline is reacted with a 2-propoxyethylating agent, such as n-propoxy ethyl chloride, to form the key intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline (DENPA). environmentclearance.nic.in This step directly incorporates the 2-propoxyethylamine structure.

Acylation: The resulting intermediate, DENPA, is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the final product, Pretilachlor. environmentclearance.nic.inorgsyn.org

This synthesis highlights the role of 2-propoxyethylamine not just as a building block but as an essential starting material for producing a high-value agrochemical. The molecular structure and reactivity of 2-propoxyethylamine are perfectly suited for this multi-step synthesis, making it an indispensable component in the manufacturing process.

Potential in Materials Science Applications involving Amine-Functionalized Polymers or Ligands

The field of materials science often leverages the unique properties of functionalized polymers and ligands to create advanced materials. ktu.ltsigmaaldrich.com Amine-functionalized polymers, in particular, are of great interest for applications such as surface modification, gene delivery, and as toughening agents in thermosetting resins. kpi.uamdpi.com The amine groups provide reactive sites for cross-linking, chain extension, or attachment to other molecules and surfaces. kpi.ua

Given its structure, 2-propoxyethylamine represents a molecule with significant potential in this area. myskinrecipes.com It possesses a primary amine group that is highly suitable for incorporation into polymer backbones or for grafting onto polymer surfaces. nih.govkpi.ua This can be achieved either by using it as a monomer in a polymerization reaction or by reacting it with a pre-existing polymer that has amine-reactive functional groups. google.com

The presence of the propoxy group could also confer desirable properties to the resulting material, such as increased flexibility or modified hydrophobicity. While widespread use of 2-propoxyethylamine for these specific applications is not yet extensively documented, its chemical nature as a bifunctional amine makes it a strong candidate for future research and development in creating novel amine-functionalized polymers and advanced materials. kpi.uamyskinrecipes.com

Theoretical and Computational Chemistry Studies on 2 Propoxyethylamine Hydrochloride

Development and Application of Novel Computational Methodologies for Alkoxyamines

The application of sophisticated computational techniques is crucial for understanding the intricate molecular dynamics and reactivity of alkoxyamines. Methodologies such as molecular dynamics (MD) simulations and hybrid quantum mechanical/molecular mechanical (QM/MM) approaches offer powerful tools to probe systems that are often challenging to study experimentally. However, the application of these methods to 2-Propoxyethylamine (B1360188) hydrochloride has not been specifically documented.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations provide a cinematic view of molecular motion, offering insights into the conformational dynamics of a molecule and its interactions with the surrounding environment. For 2-Propoxyethylamine hydrochloride, an MD study would be invaluable for understanding how the molecule behaves in a solvent, such as water. Key parameters that would be investigated in such a study, but are currently unavailable in the literature, would include:

Force Field Parameters: The specific parameters that define the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions for this compound, are not established.

Solvation Shell Structure: Analysis of the radial distribution functions would reveal the arrangement of solvent molecules around the protonated amine and the ether oxygen, providing a quantitative measure of solvent interactions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group and solvent molecules, as well as potential intramolecular interactions, are critical to its behavior. The average number of hydrogen bonds and their lifetimes would be key data points.

Diffusion Coefficient: This would quantify the translational mobility of the ion in solution.

Without dedicated research, any data presented in a table for these parameters would be speculative.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound in Water This table is for illustrative purposes only, as no specific research data is currently available.

| Parameter | Simulated Value |

| Diffusion Coefficient (m²/s) | Data not available |

| Average Number of Hydrogen Bonds (N-H···O) | Data not available |

| First Solvation Shell Radius (Å) | Data not available |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

QM/MM methods offer a bridge between the accuracy of quantum mechanics and the efficiency of molecular mechanics, making them ideal for studying chemical reactions or properties of a molecule within a large, complex environment like a protein binding site or a dense solution. A QM/MM study of this compound could provide deep insights into its electronic structure and reactivity.

In a typical QM/MM setup for this molecule, the this compound ion itself would be treated with a quantum mechanical method to accurately describe its electronic properties, while the surrounding solvent molecules would be treated with a classical force field. This approach would allow for the investigation of:

Proton Affinity and Acidity: The energetics of proton transfer to and from the amine group in a solvated environment.

Reaction Mechanisms: If the molecule were to participate in a chemical reaction, QM/MM could be used to model the transition states and reaction pathways.

Spectroscopic Properties: The influence of the solvent on the molecule's electronic and vibrational spectra could be accurately predicted.

The absence of such studies means that crucial data, such as interaction energies between the QM and MM regions or the calculated pKa in a specific environment, remains unknown.

Table 2: Potential Data from a QM/MM Study of this compound This table is for illustrative purposes only, as no specific research data is currently available.

| Property | Calculated Value |

| QM/MM Interaction Energy (kcal/mol) | Data not available |

| Solvation Free Energy (kcal/mol) | Data not available |

| Predicted pKa | Data not available |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-propoxyethylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amine alkylation. For chloroethylamine analogs (e.g., 2-chloroethylamine hydrochloride), reactions are conducted under controlled pH (acidic/basic) with propoxylation agents like propylene oxide. Optimization includes monitoring reaction temperature (20–60°C) and solvent polarity to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To quantify purity (>98%) and detect organic impurities.

- NMR Spectroscopy (¹H/¹³C): Confirm propoxy and ethylamine moieties via chemical shifts (e.g., δ 3.5–3.7 ppm for -OCH2-).

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values.

- Melting Point Analysis : Compare with literature values to assess crystallinity .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and MS data with computational models (DFT simulations for expected peaks).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystallographic packing.

- Reproducibility : Repeat synthesis under varying conditions (e.g., solvent, catalyst) to isolate confounding factors .

Q. What mechanistic insights explain the reactivity differences between this compound and its chloroethyl analogs?

- Methodological Answer : The propoxy group introduces steric hindrance and electron-donating effects, reducing nucleophilicity compared to chloroethyl derivatives. Kinetic studies (e.g., monitoring SN2 reaction rates with alkyl halides) and Hammett plots can quantify electronic effects. Computational studies (MD/DFT) further elucidate transition-state geometries .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amine group leads to hydrolysis, forming ethanolamine and propionic acid.

- Alkaline Conditions : Base-catalyzed elimination produces ethylene oxide derivatives.

- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>150°C).

- LC-MS Tracking : Identify degradation products like N-oxide or dimerized species .

Q. How does this compound interact with biomolecules such as proteins or DNA?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots.

- DNA Melting Studies : Assess intercalation or groove-binding using UV-Vis spectroscopy.

- Molecular Docking : Predict interaction sites with target enzymes (e.g., amine oxidase) .

Q. What strategies mitigate the environmental toxicity of this compound in laboratory waste?

- Methodological Answer :

- Biodegradation Studies : Use activated sludge or microbial consortia to assess breakdown efficiency.

- Advanced Oxidation Processes (AOPs) : Employ UV/H₂O₂ or Fenton reactions to mineralize the compound.

- Ecotoxicity Testing : Conduct Daphnia magna or Aliivibrio fischeri assays to quantify LC₅₀ values .

Methodological Notes

- Contradiction Management : Cross-reference data from multiple analytical techniques (e.g., NMR vs. XRD) to resolve structural ambiguities .

- Safety Compliance : Adhere to OSHA and GHS guidelines for labeling, storage, and disposal .

- Ethical Research : Avoid human/animal testing; prioritize in vitro models for toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.